Tofacitinibimpurity5
Description
Tofacitinib, a Janus kinase (JAK) inhibitor, is used to treat autoimmune conditions like rheumatoid arthritis (RA) and ulcerative colitis. During its synthesis and storage, impurities such as degradation products, process-related intermediates, and enantiomers may form. Regulatory agencies like the FDA mandate strict control of these impurities to ensure drug safety and efficacy .
Tofacitinib Impurity 5 (hypothetical nomenclature based on structural analogs) is a process-related impurity or degradation product requiring rigorous characterization. These impurities arise from incomplete synthesis, oxidation, or stereochemical variations and are monitored using advanced analytical techniques like reversed-phase chiral HPLC .
Properties
Molecular Formula |
C13H18ClN5 |
|---|---|
Molecular Weight |
279.77 g/mol |
IUPAC Name |
(3R,4R)-1-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,4-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C13H18ClN5/c1-8-4-6-19(7-10(8)15-2)12-9-3-5-16-11(9)17-13(14)18-12/h3,5,8,10,15H,4,6-7H2,1-2H3,(H,16,17,18)/t8-,10+/m1/s1 |
InChI Key |
SFJWJKDDYBNESX-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC)C2=NC(=NC3=C2C=CN3)Cl |
Canonical SMILES |
CC1CCN(CC1NC)C2=NC(=NC3=C2C=CN3)Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of Tofacitinibimpurity5 involves synthetic routes and reaction conditions similar to those used for Tofacitinib. The process typically includes the use of various reagents and catalysts under controlled conditions to ensure the formation of the desired impurity . Industrial production methods for Tofacitinib and its impurities often involve high-performance liquid chromatography (HPLC) to separate and quantify the compounds .
Chemical Reactions Analysis
Tofacitinibimpurity5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and ammonium acetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, acid hydrolysis and base hydrolysis can lead to different degradation products .
Scientific Research Applications
Tofacitinibimpurity5 is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Tofacitinib. It is also used in quality control processes to ensure the purity and safety of Tofacitinib formulations . Additionally, it plays a role in the development of analytical methods for the detection and quantification of impurities in pharmaceutical compounds .
Mechanism of Action
The mechanism of action of Tofacitinibimpurity5 is closely related to that of Tofacitinib. Tofacitinib is a Janus kinase (JAK) inhibitor that interferes with the JAK-STAT signaling pathway, which is involved in the regulation of immune responses . This compound may also interact with similar molecular targets and pathways, although its specific effects and potency may differ from those of Tofacitinib .
Comparison with Similar Compounds
Analytical Methods for Impurity Detection
High-performance liquid chromatography (HPLC) is the gold standard for impurity profiling. For example:
- Reversed-phase chiral HPLC separates enantiomers of tofacitinib citrate, ensuring compliance with ICH guidelines .
- System suitability solutions and sensitivity tests (e.g., 0.1% nominal concentration) validate methods for quantifying impurities like amide-TOFT and dihydro-TOFT .
Regulatory methods require impurity levels to remain below thresholds (e.g., 0.1–0.5%) to avoid toxicological risks .
Structural and Functional Analogues
Tofacitinib Impurity A (CAS 1092578-46-5)
- Structure : C₁₆H₂₀N₆O, featuring a pyrrolo[2,3-d]pyrimidine core modified by methyl and piperidinyl groups.
- Origin : Synthesis intermediate or degradation product.
- Detection : HPLC with UV detection at 254 nm .
Capecitabine Impurity D (CAS 910129-15-6)
- Structure : C₁₅H₂₂FN₃O₆, a fluorinated pyrimidine derivative.
- Role : Byproduct of capecitabine metabolism, linked to gastrointestinal toxicity.
- Regulatory Limit : ≤0.15% per EP guidelines .
Afatinib Impurity 5 (C₂₈H₃₃ClFN₇O₄)
Comparative Analysis Table
| Parameter | Tofacitinib Impurity A | Capecitabine Impurity D | Afatinib Impurity 5 |
|---|---|---|---|
| Molecular Formula | C₁₆H₂₀N₆O | C₁₅H₂₂FN₃O₆ | C₂₈H₃₃ClFN₇O₄ |
| CAS Number | 1092578-46-5 | 910129-15-6 | Not specified |
| Origin | Synthesis intermediate | Metabolic byproduct | Process-related |
| Detection Method | HPLC-UV | UPLC-MS | LC-MS/MS |
| Regulatory Limit | ≤0.2% | ≤0.15% | ≤0.1% |
| Toxicity Concern | Low (non-genotoxic) | Moderate (GI effects) | High (potential mutagen) |
Biological Activity
Tofacitinib impurity 5 is a derivative of tofacitinib, a Janus kinase (JAK) inhibitor primarily used in the treatment of rheumatoid arthritis and other autoimmune diseases. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic effects and safety profile. This article explores the biological activity of tofacitinib impurity 5, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of Tofacitinib and Its Impurities
Tofacitinib is an oral medication that inhibits JAK enzymes, which play a significant role in the signaling pathways of various cytokines involved in immune responses. The presence of impurities, such as tofacitinib impurity 5, can impact the overall efficacy and safety of the drug. Research into these impurities is essential to ensure that they do not introduce adverse effects or alter the drug's therapeutic profile.
Cytotoxicity and Antimicrobial Activity
A study evaluated various impurities of tofacitinib for their cytotoxic effects on different cell lines. The results indicated that while some impurities exhibited significant cytotoxicity, others showed minimal effects. For instance, the IC50 values (the concentration required to inhibit cell growth by 50%) varied widely among different impurities, suggesting a differential impact on cell viability .
In terms of antimicrobial activity, preliminary investigations have shown that certain compounds derived from tofacitinib possess antibacterial properties against both Gram-positive and Gram-negative bacteria. However, specific data regarding tofacitinib impurity 5's antimicrobial efficacy remain sparse.
Pharmacokinetics and Safety Profile
A case study highlighted the pharmacokinetics and safety profile of tofacitinib in patients with rheumatoid arthritis. It was found that the accumulation of impurities, including tofacitinib impurity 5, could potentially alter the drug's pharmacokinetics. Long-term exposure studies indicated that monitoring these impurities is crucial for assessing long-term safety outcomes in clinical settings .
Stability Studies
Stability-indicating studies have been conducted to evaluate the degradation pathways of tofacitinib and its impurities under various stress conditions (e.g., heat, humidity). These studies are essential for understanding how impurities like tofacitinib impurity 5 may behave over time and under different environmental conditions .
Data Tables
| Study | Findings | Implications |
|---|---|---|
| Cytotoxicity Evaluation | IC50 values varied among impurities; some showed significant cytotoxic effects | Indicates potential safety concerns with certain impurities |
| Pharmacokinetics Study | Impurities may alter drug absorption and metabolism | Highlights need for monitoring impurities in clinical trials |
| Stability Study | Impurities degrade under specific conditions | Essential for ensuring drug stability and efficacy |
Q & A
Q. What analytical techniques are recommended for the initial identification and characterization of Tofacitinib Impurity 5?
To identify and characterize Tofacitinib Impurity 5, researchers should employ a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) with UV detection is typically used for initial separation and quantification, while liquid chromatography–mass spectrometry (LC-MS) provides molecular weight and fragmentation patterns for structural elucidation . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming stereochemistry and functional groups. For purity assessment, differential scanning calorimetry (DSC) and elemental analysis are recommended. All methods must adhere to ICH guidelines for validation, including specificity, linearity, and accuracy .
Q. How can researchers synthesize Tofacitinib Impurity 5 in laboratory settings?
Synthesis protocols should begin with the parent compound, Tofacitinib, under controlled degradation conditions (e.g., stress testing via heat, light, or acidic/alkaline hydrolysis). Reaction pathways must be mapped using kinetic studies and intermediate isolation. For novel impurities, full spectral data (NMR, IR, MS) and chromatographic retention times must be reported, along with purity validation via HPLC (>95% purity). Known impurities require cross-referencing with literature and pharmacopeial standards .
Q. What experimental design considerations are critical for assessing impurity stability in formulation studies?
Stability studies should follow ICH Q1A guidelines, incorporating accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions. Use forced degradation to identify degradation pathways and quantify impurity formation kinetics. Analytical method robustness must be validated under varied pH, temperature, and mobile-phase conditions. Statistical tools like ANOVA should evaluate batch-to-batch variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity quantification data across analytical batches?
Data contradictions often arise from method variability (e.g., column aging, detector drift) or sample preparation inconsistencies. To mitigate this:
Q. What advanced methodologies are used to assess the bioactivity and toxicity of Tofacitinib Impurity 5?
- In vitro assays : Use human hepatocyte models to study metabolic pathways and cytotoxicity (IC50 values).
- In silico tools : Apply quantitative structure-activity relationship (QSAR) models to predict genotoxicity and mutagenicity.
- Comparative studies : Benchmark impurity effects against the parent drug using dose-response curves in relevant disease models (e.g., rheumatoid arthritis cell lines) .
Q. How can researchers ensure the reproducibility of impurity profiling studies?
- Data transparency : Publish raw chromatograms, spectral data, and statistical scripts in supplementary materials.
- FAIR principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or Figshare.
- Code sharing : Provide open-source algorithms for data processing (e.g., Python/R scripts for peak integration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
